

Application Notes and Protocols for Western Blot Analysis of p-FAK (Tyr397)

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Compound of Interest

Compound Name: *Fak-IN-10*

Cat. No.: *B10803282*

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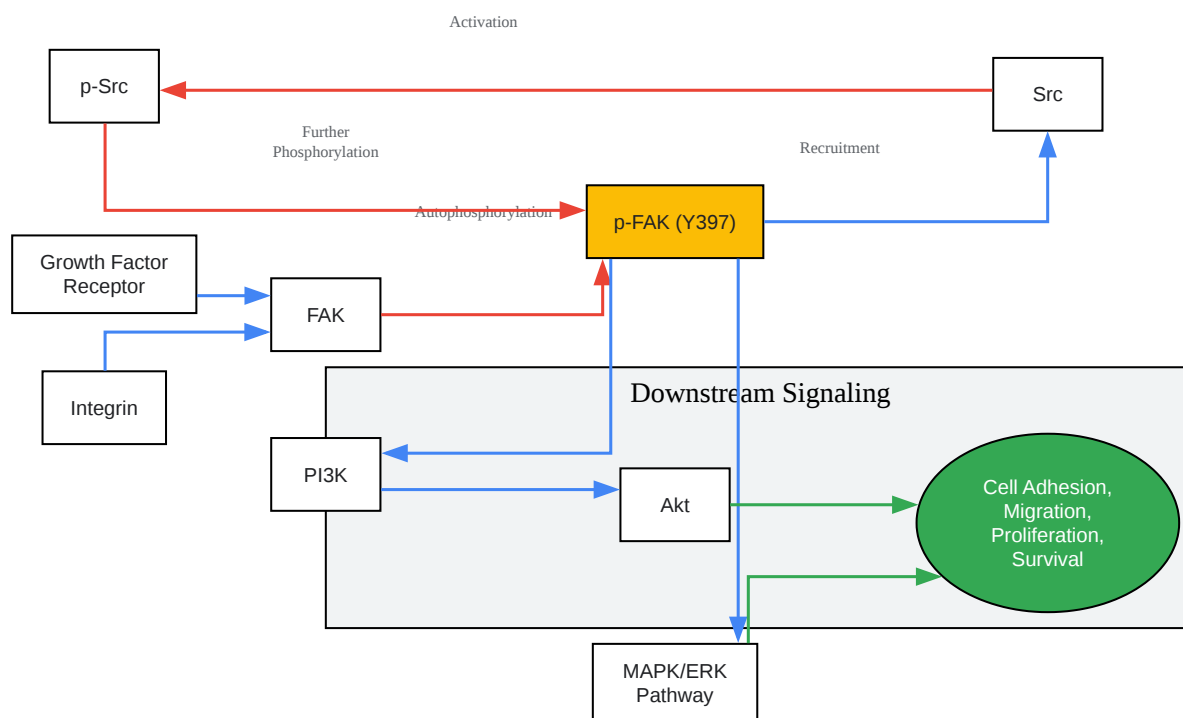
These application notes provide a detailed protocol for the detection of phosphorylated Focal Adhesion Kinase at tyrosine 397 (p-FAK (Tyr397)) using the western blot technique. This protocol is intended for researchers, scientists, and drug development professionals investigating signal transduction pathways involving FAK.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction, influencing cell adhesion, migration, proliferation, and survival.^{[1][2]} Autophosphorylation of FAK at tyrosine 397 is a key initial step in its activation, creating a binding site for Src family kinases and other signaling molecules containing SH2 domains.^[1] This phosphorylation event initiates a cascade of downstream signaling pathways. The protocol herein describes the immunodetection of p-FAK (Tyr397) by western blot, a fundamental technique to assess the activation state of FAK in response to various stimuli or inhibitory compounds.

FAK Signaling Pathway

Upon activation by upstream signals such as integrin clustering or growth factor receptor stimulation, FAK undergoes autophosphorylation at Tyr397. This phosphotyrosine residue serves as a docking site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, further amplifying the signal and leading to the activation of downstream pathways such as PI3K/Akt and MAPK/ERK, which regulate critical cellular processes.



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Caption: FAK (Tyr397) Signaling Pathway.

Experimental Protocol

This protocol outlines the key steps for performing a western blot to detect p-FAK (Tyr397).

I. Cell Lysis and Protein Extraction

- **Cell Culture and Treatment:** Culture cells to the desired confluency. If applicable, treat cells with stimuli or a FAK inhibitor for the designated time. For inhibitor studies, a dose-response or time-course experiment is recommended.
- **Cell Lysis:**
 - Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

- Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
- Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

II. SDS-PAGE and Protein Transfer

- Sample Preparation:
 - Normalize the protein concentration of all samples with lysis buffer.
 - Add 4X Laemmli sample buffer to the protein lysates to a final concentration of 1X.
 - Boil the samples at 95-100°C for 5 minutes.
- Gel Electrophoresis:
 - Load 20-30 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
 - Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- Protein Transfer:
 - Activate a PVDF membrane by immersing it in 100% methanol for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
 - Assemble the transfer stack (sandwich) according to the transfer system's instructions (wet, semi-dry, or dry transfer).

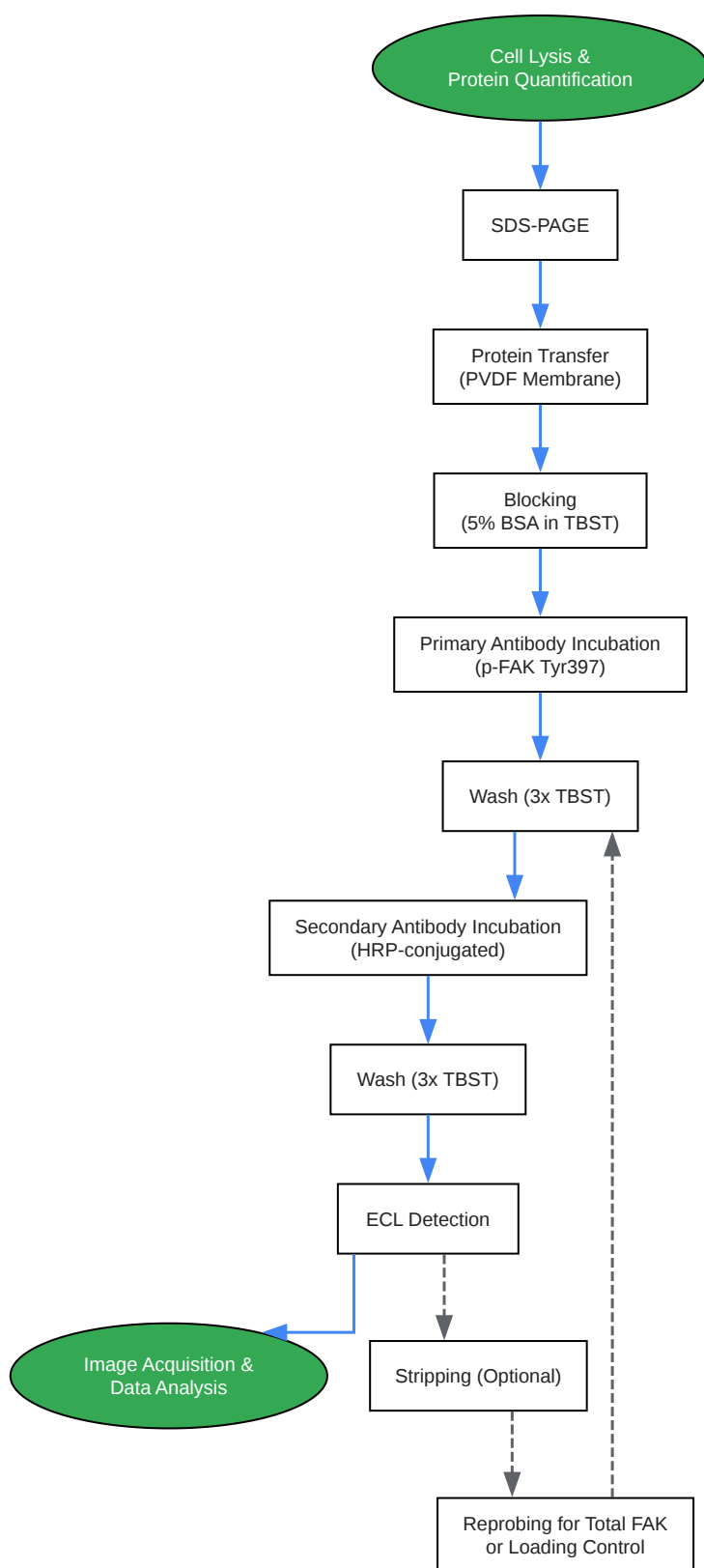
- Transfer the proteins from the gel to the PVDF membrane. Transfer conditions (voltage, time) should be optimized based on the molecular weight of FAK (~125 kDa) and the transfer system used.

III. Immunoblotting and Detection

- Blocking:
 - After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
 - Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.
- Primary Antibody Incubation:
 - Dilute the primary antibody against p-FAK (Tyr397) in 5% BSA in TBST at the recommended dilution.
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation:
 - Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in 5% BSA in TBST.
 - Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- Final Washes: Wash the membrane three times for 10 minutes each with TBST.
- Detection:

- Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
- Stripping and Reprobing (Optional): To normalize for protein loading, the membrane can be stripped of the p-FAK antibody and reprobed for total FAK or a housekeeping protein like β -actin.

Western Blot Workflow



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Caption: Western Blot Experimental Workflow.

Data Presentation

The following tables summarize the recommended reagents and their working concentrations/dilutions for this protocol.

Table 1: Reagent and Buffer Compositions

Reagent/Buffer	Composition
RIPA Lysis Buffer	50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS
Protease Inhibitor Cocktail	Follow manufacturer's recommendation
Phosphatase Inhibitor Cocktail	Follow manufacturer's recommendation
4X Laemmli Sample Buffer	250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 20% β -mercaptoethanol
Transfer Buffer (Wet)	25 mM Tris, 192 mM Glycine, 20% Methanol
TBST (Wash Buffer)	20 mM Tris (pH 7.5), 150 mM NaCl, 0.1% Tween-20
Blocking Buffer	5% (w/v) BSA in TBST
Antibody Dilution Buffer	5% (w/v) BSA in TBST

Table 2: Antibody Dilutions

Antibody	Host Species	Recommended Dilution	Supplier Example
Anti-p-FAK (Tyr397)	Rabbit Polyclonal/Monoclonal	1:1000	Cell Signaling Technology (#3283), GeneTex (GTX129840)[3][4]
Anti-FAK (Total)	Rabbit Polyclonal	1:1000	Cell Signaling Technology (#3285)[2]
Anti- β -actin	Mouse Monoclonal	1:5000 - 1:10000	Various
HRP-conjugated Anti-Rabbit IgG	Goat/Donkey	1:2000 - 1:10000	Various
HRP-conjugated Anti-Mouse IgG	Goat/Donkey	1:2000 - 1:10000	Various

Note: Optimal antibody dilutions should be determined experimentally.

Troubleshooting

Issue	Possible Cause	Solution
No or Weak Signal	Inactive primary/secondary antibody	Use fresh or validated antibodies.
Insufficient protein loaded	Increase the amount of protein loaded per lane.	
Inefficient protein transfer	Verify transfer efficiency with Ponceau S staining. Optimize transfer time/voltage.	
Low abundance of p-FAK	Stimulate cells to induce FAK phosphorylation.	
High Background	Insufficient blocking	Increase blocking time or use a fresh blocking solution.
Antibody concentration too high	Optimize primary and secondary antibody dilutions.	
Insufficient washing	Increase the number and/or duration of wash steps.	
Non-specific Bands	Antibody cross-reactivity	Use a more specific antibody; perform a BLAST search of the immunogen sequence.
Protein degradation	Ensure protease and phosphatase inhibitors are added fresh to the lysis buffer and samples are kept cold.	

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